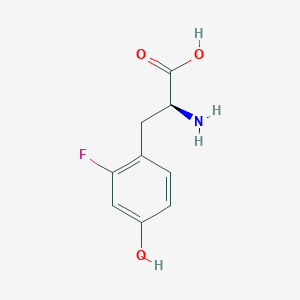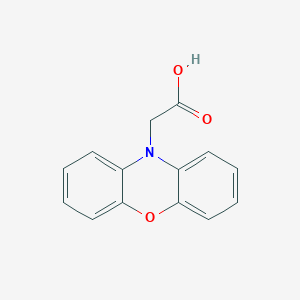
(E)-3-m-Tolyl-prop-2-en-1-ol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-m-Tolyl-prop-2-en-1-ol, 95%, also known as (E)-3-methyl-2-buten-1-ol, is a monoterpene alcohol with a 95% purity level. It is a colorless liquid with a sweet, floral odor and has been used in various scientific research applications. It is widely available commercially, and can be synthesized from various sources. (E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been studied for its potential applications in biochemistry, physiology, and other scientific fields.
Mécanisme D'action
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% acts as an inhibitor of the enzyme CYP2C9. This enzyme is involved in the metabolism of drugs, and its inhibition can result in increased drug concentrations in the body. Additionally, (E)-3-m-Tolyl-prop-2-en-1-ol, 95% can act as a substrate for the enzyme CYP2C9, which can result in increased drug metabolism.
Biochemical and Physiological Effects
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C9, which can result in increased drug concentrations in the body. Additionally, (E)-3-m-Tolyl-prop-2-en-1-ol, 95% can act as a substrate for the enzyme CYP2C9, which can result in increased drug metabolism. Additionally, (E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been used in the synthesis of various compounds, such as phenols and alcohols.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% has several advantages and limitations for lab experiments. One advantage is that it is widely available commercially, and can be synthesized from various sources. Additionally, it is an effective inhibitor of the enzyme CYP2C9, which is involved in the metabolism of drugs. However, it can be difficult to obtain the desired purity levels when synthesizing (E)-3-m-Tolyl-prop-2-en-1-ol, 95% from various sources. Additionally, the product can be unstable, and may need to be stored at low temperatures.
Orientations Futures
The potential applications of (E)-3-m-Tolyl-prop-2-en-1-ol, 95% are vast, and there are numerous future directions for research. One potential direction is the exploration of its potential use in drug development and drug delivery. Additionally, further research could be conducted on its potential use as a substrate for the enzyme CYP2C9. Additionally, further research could be conducted on its potential use as a substrate for the synthesis of various compounds, such as phenols and alcohols. Additionally, further research could be conducted on its potential use as an inhibitor of the enzyme CYP2C9. Finally, further research could be conducted on its biochemical and physiological effects.
Méthodes De Synthèse
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% can be synthesized from various sources, including the dehydration of (E)-3-methyl-2-buten-1-ol and the condensation of toluene and acrolein. The dehydration of (E)-3-methyl-2-buten-1-ol is achieved by the addition of sulfuric acid to the alcohol. The condensation of toluene and acrolein requires the use of a catalyst such as zinc chloride or aluminum chloride. The product of this reaction is (E)-3-m-Tolyl-prop-2-en-1-ol, 95%.
Applications De Recherche Scientifique
(E)-3-m-Tolyl-prop-2-en-1-ol, 95% has been studied for its potential applications in biochemistry, physiology, and other scientific fields. It has been shown to be an effective inhibitor of the enzyme CYP2C9, which is involved in the metabolism of drugs. It has also been used as a substrate for the enzyme CYP2C9, which is involved in the metabolism of drugs. Additionally, it has been used in the synthesis of various compounds, such as phenols and alcohols.
Propriétés
IUPAC Name |
(E)-3-(3-methylphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2-6,8,11H,7H2,1H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAMNTQNGZZILX-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)
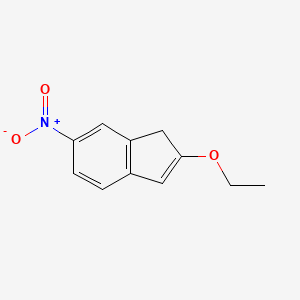
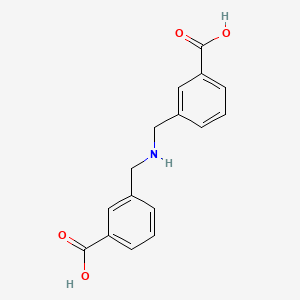

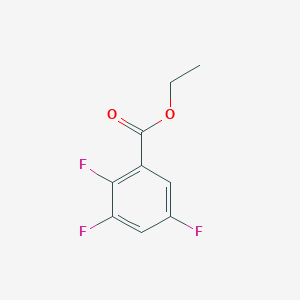
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)
